molecular formula C6H14ClNO B1383241 trans-2-Methoxycyclopentan-1-amine hydrochloride CAS No. 1305712-26-8

trans-2-Methoxycyclopentan-1-amine hydrochloride

Cat. No. B1383241
M. Wt: 151.63 g/mol
InChI Key: LNNGAOQNALZWJQ-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-Methoxycyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO. Its molecular weight is 151.64 . It is typically available in powder form .


Molecular Structure Analysis

The molecular structure of “trans-2-Methoxycyclopentan-1-amine hydrochloride” consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom.


Physical And Chemical Properties Analysis

“trans-2-Methoxycyclopentan-1-amine hydrochloride” is a powder that should be stored at 4 degrees Celsius . Its melting point is between 95-97 degrees Celsius .

Scientific Research Applications

Macrocyclic Compound Synthesis

Research conducted by Frydrych et al. (2019) explores the synthesis of mixed macrocyclic compounds derived from 2,6-diformylpyridine and opposite enantiomers of trans-1,2-diaminocyclopentane, among others. This study highlights the use of dynamic combinatorial chemistry for creating chiral mixed imines, which are then transformed into their hydrochloride forms. These macrocyclic compounds have potential applications in materials science and catalysis due to their complex structure and ability to bind metal ions (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).

Cyclopentadienone Rearrangement

Yamaguchi et al. (2004) studied the reaction behavior of cyclopentadienones with amines, leading to the formation of stereoisomeric cyclopentenones. This work contributes to the understanding of sigmatropic rearrangements and their application in organic synthesis, potentially offering pathways for synthesizing novel organic compounds with complex structures (Yamaguchi, Kai, Yoshitake, & Harano, 2004).

Synthesis of Pyrrolidine Derivatives

Prasad et al. (2021) focused on synthesizing trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, showcasing the versatility of trans-2-Methoxycyclopentan-1-amine hydrochloride in pharmaceutical research. These compounds, due to their significant biological activities, highlight the chemical's utility in developing clinical drugs, including antiviral, anticancer, and antidepressant medications (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).

Biotransformation Reactions of Pt(II) Complexes

Summa et al. (2007) investigated the biotransformation reactions of polynuclear Pt(II) complexes, demonstrating the role of trans-2-Methoxycyclopentan-1-amine hydrochloride in the study of metal-organic frameworks and their potential applications in catalysis and drug delivery systems (Summa, Maigut, Puchta, & van Eldik, 2007).

Organic Synthesis Applications

Whisler and Beak (2003) highlighted the use of lithiated N-Boc allylic amines as asymmetric homoenolate equivalents, with trans-2-Methoxycyclopentan-1-amine hydrochloride playing a crucial role in the synthesis of enantioenriched compounds. This study has implications for the development of novel organic synthesis methodologies, potentially useful in the synthesis of complex organic molecules (Whisler & Beak, 2003).

Safety And Hazards

The safety information for “trans-2-Methoxycyclopentan-1-amine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and keeping the container tightly closed .

properties

IUPAC Name

(1R,2R)-2-methoxycyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNGAOQNALZWJQ-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methoxycyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Methoxycyclopentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-2-Methoxycyclopentan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
trans-2-Methoxycyclopentan-1-amine hydrochloride
Reactant of Route 4
trans-2-Methoxycyclopentan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
trans-2-Methoxycyclopentan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
trans-2-Methoxycyclopentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.